Boc-gln-gly-arg-amc hcl

Descripción general

Descripción

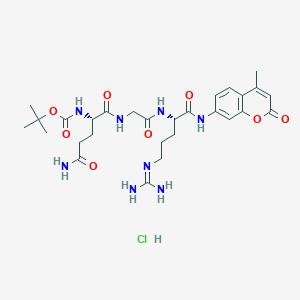

“Boc-gln-gly-arg-amc hcl” is also known as “Boc-QGR-AMC”. It is a fluorogenic substrate for coagulation factor XIIa and trypsin . It is a synthetic compound with a molecular weight of 653.14 .

Molecular Structure Analysis

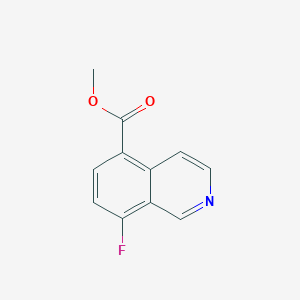

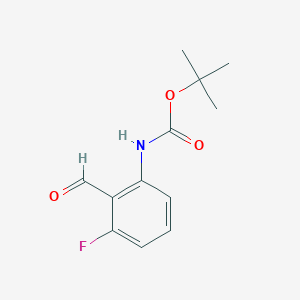

The molecular formula of “Boc-gln-gly-arg-amc hcl” is C28H41ClN8O8 . The IUPAC name is tert-butyl N-[(2S)-5-amino-1-[[2-[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]carbamate;hydrochloride .

Physical And Chemical Properties Analysis

“Boc-gln-gly-arg-amc hcl” has a molecular weight of 653.14 . It is recommended to be stored at temperatures below -15°C .

Relevant Papers

Aplicaciones Científicas De Investigación

Coagulation Research

Boc-QGR-AMC: is a fluorogenic substrate used extensively in coagulation research. It serves as a substrate for coagulation factor XIIa and trypsin , enzymes that play a critical role in the blood coagulation cascade . By quantifying the enzymatic activity of these factors, researchers can better understand disorders related to abnormal clotting.

Enzyme Kinetics

In the study of enzyme kinetics, Boc-QGR-AMC is utilized to measure the reaction rates of trypsin-like serine proteases. The cleavage of this compound by the enzyme releases a fluorescent signal, which can be measured to determine the enzyme’s activity under various conditions .

Drug Development

This compound is instrumental in the development of new anticoagulant drugs. By serving as a synthetic substrate for key enzymes, it allows for the screening of potential inhibitors that could modulate the coagulation process, leading to therapeutic applications .

Cancer Research

Boc-QGR-AMC: can be used to monitor the activity of proteases in cancer cells. Proteases like trypsin are often upregulated in cancerous tissues, and their activity correlates with tumor progression and metastasis. Monitoring these enzymes’ activity can provide insights into the mechanisms of cancer proliferation .

Diagnostic Assays

In diagnostic assays, Boc-QGR-AMC is used to detect the presence and activity of trypsin-like enzymes in biological samples. This can be particularly useful in diagnosing diseases where protease activity is a biomarker, such as certain pancreatic disorders .

Hematology

In hematology, researchers use Boc-QGR-AMC to study various blood disorders, including hemophilia and thrombosis. By assessing the activity of coagulation factors, they can gain a deeper understanding of these conditions and develop targeted treatments .

Biochemical Pathway Analysis

Boc-QGR-AMC: aids in mapping biochemical pathways involving serine proteases. By tracking the enzymatic cleavage of this substrate, scientists can elucidate the roles of these enzymes in various physiological and pathological processes .

Educational Purposes

Lastly, Boc-QGR-AMC is used in academic settings for educational purposes. It helps students learn about enzyme-substrate interactions and the principles of fluorescence-based assays, providing a hands-on experience in biochemistry and molecular biology laboratories .

Mecanismo De Acción

Target of Action

Boc-Gln-Gly-Arg-AMC HCl is a fluorogenic substrate primarily for two enzymes: coagulation factor XIIa and trypsin . These enzymes play crucial roles in the coagulation cascade and protein digestion, respectively.

Mode of Action

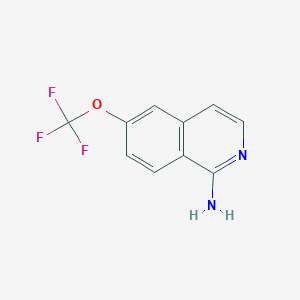

The compound interacts with its targets (coagulation factor XIIa and trypsin) by serving as a substrate. These enzymes cleave the compound at specific sites, leading to the release of a fluorescent moiety, 7-amino-4-methylcoumarin .

Biochemical Pathways

The cleavage of Boc-Gln-Gly-Arg-AMC HCl by coagulation factor XIIa and trypsin is part of larger biochemical pathways. For coagulation factor XIIa, this is part of the coagulation cascade, a series of reactions that ultimately lead to the formation of a blood clot. For trypsin, this is part of the process of protein digestion, breaking down dietary proteins into peptides and amino acids .

Result of Action

The cleavage of Boc-Gln-Gly-Arg-AMC HCl by its target enzymes results in the release of a fluorescent moiety, 7-amino-4-methylcoumarin . This fluorescence can be detected and measured, providing a quantitative readout of enzyme activity. Therefore, the compound is often used in research settings to measure the activity of coagulation factor XIIa and trypsin .

Action Environment

The action of Boc-Gln-Gly-Arg-AMC HCl is influenced by environmental factors such as pH and temperature. For example, one study found that the activity of an extract for cleaving a similar compound, Boc-Leu-Gly-Arg-AMC, was optimal at pH 9.0 and 45 ℃ . Therefore, the efficacy and stability of Boc-Gln-Gly-Arg-AMC HCl may also be influenced by similar environmental conditions.

Propiedades

IUPAC Name |

tert-butyl N-[(2S)-5-amino-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40N8O8.ClH/c1-15-12-23(39)43-20-13-16(7-8-17(15)20)34-25(41)18(6-5-11-32-26(30)31)35-22(38)14-33-24(40)19(9-10-21(29)37)36-27(42)44-28(2,3)4;/h7-8,12-13,18-19H,5-6,9-11,14H2,1-4H3,(H2,29,37)(H,33,40)(H,34,41)(H,35,38)(H,36,42)(H4,30,31,32);1H/t18-,19-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLJIQVVJEMIKHP-HLRBRJAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)OC(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)OC(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H41ClN8O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

653.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-gln-gly-arg-amc hcl | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![hexahydro-1H-cyclopenta[c]furan-5-amine](/img/structure/B1447600.png)

![(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-yl)methanamine](/img/structure/B1447601.png)

![Methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B1447608.png)

![4-Isobutyl-[1,4]diazepan-5-one](/img/structure/B1447614.png)

![5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1447615.png)

![6-Fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1447617.png)

![1H-Pyrazolo[4,3-c]pyridine-1-acetonitrile, 4,5,6,7-tetrahydro-3-(trifluoromethyl)-](/img/structure/B1447619.png)